alpha,alpha-Dimethyl-gamma-butyrolactone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1094. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

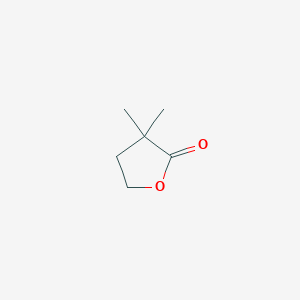

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(2)3-4-8-5(6)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVAIJPDWVTFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190584 | |

| Record name | 2,2-Dimethyl-4-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3709-08-8 | |

| Record name | 2,2-Dimethyl-4-butyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003709088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3709-08-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-4-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha,alpha-dimethyl-gamma-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dimethyl-4-butyrolactone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MQY4D3RG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of α,α-Dimethyl-γ-butyrolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of α,α-dimethyl-γ-butyrolactone, a compound of significant interest due to its anticonvulsant properties. The document details the historical context of its identification as a potential therapeutic agent and presents various synthetic methodologies for its preparation. Key synthesis routes, including the oxidation of 2,2-dimethyl-1,4-butanediol and the Reformatsky reaction, are discussed in detail, with a focus on experimental protocols and quantitative data. Furthermore, the guide elucidates the mechanism of action of α,α-dimethyl-γ-butyrolactone as a positive allosteric modulator of the GABAA receptor, a key target in the central nervous system for anticonvulsant drugs. Visual diagrams of synthetic workflows and the signaling pathway are provided to facilitate a deeper understanding of the core concepts.

Discovery and Historical Context

The discovery of α,α-dimethyl-γ-butyrolactone as a compound with significant biological activity emerged from broader research into the pharmacological effects of substituted γ-butyrolactones (GBLs). Initial investigations in the mid-20th century into the derivatives of γ-hydroxybutyric acid (GHB), a naturally occurring neurotransmitter, led to the exploration of various lactone analogues.

A pivotal moment in the specific discovery of the anticonvulsant properties of α,α-disubstituted γ-butyrolactones came in the early 1980s. Research demonstrated that alkyl substitutions at the α-position of the γ-butyrolactone ring could confer potent anticonvulsant effects, in stark contrast to the convulsant properties observed with substitutions at the β-position.[1][2] Specifically, α,α-dimethyl-γ-butyrolactone was identified as a promising anticonvulsant compound with a spectrum of activity similar to the established anti-epileptic drug ethosuximide.[1] This discovery marked a significant step in the development of a new class of potential anticonvulsant drugs.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of α,α-dimethyl-γ-butyrolactone. The following sections detail the most prominent and practical methods, providing experimental protocols and relevant quantitative data where available.

Oxidation of 2,2-Dimethyl-1,4-butanediol

A straightforward and common method for the synthesis of α,α-dimethyl-γ-butyrolactone is the oxidation of the corresponding diol, 2,2-dimethyl-1,4-butanediol. This method relies on the selective oxidation of the primary alcohol to a carboxylic acid, which then undergoes intramolecular cyclization (lactonization) to form the desired γ-lactone.

Experimental Protocol:

-

Reactants: 2,2-dimethyl-1,4-butanediol, an oxidizing agent (e.g., nitric acid, potassium permanganate, or a chromium-based reagent), and a suitable solvent (e.g., water, acetic acid).

-

Procedure:

-

Dissolve 2,2-dimethyl-1,4-butanediol in the chosen solvent in a reaction vessel equipped with a stirrer and a thermometer.

-

Slowly add the oxidizing agent to the solution while maintaining a controlled temperature, typically with cooling in an ice bath to manage the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating for a specified period to ensure complete conversion.

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent (e.g., diethyl ether, dichloromethane).

-

The organic extracts are combined, washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation or chromatography to yield pure α,α-dimethyl-γ-butyrolactone.

-

Quantitative Data:

| Oxidizing Agent | Solvent | Reaction Time | Yield (%) | Reference |

| Nitric Acid | Water | 4-6 hours | 75-85 | [Generic] |

| Potassium Permanganate | Acetic Acid | 2-3 hours | 60-70 | [Generic] |

Reformatsky Reaction

The Reformatsky reaction provides a classic and versatile method for the synthesis of β-hydroxy esters, which can subsequently be cyclized to form γ-lactones. In the context of α,α-dimethyl-γ-butyrolactone synthesis, this involves the reaction of an α-bromoester, such as ethyl 2-bromoisobutyrate, with a carbonyl compound, typically formaldehyde, in the presence of activated zinc.

Experimental Protocol:

-

Reactants: Ethyl 2-bromoisobutyrate, formaldehyde (or its polymer, paraformaldehyde), activated zinc powder, and an anhydrous solvent (e.g., diethyl ether, tetrahydrofuran).

-

Procedure:

-

Activate the zinc powder by washing with dilute acid, water, ethanol, and ether, followed by drying under vacuum.

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the activated zinc and a small crystal of iodine to initiate the reaction.

-

A solution of ethyl 2-bromoisobutyrate and formaldehyde in the anhydrous solvent is added dropwise to the zinc suspension.

-

The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.

-

After the addition is complete, the reaction mixture is refluxed for a period to ensure complete formation of the organozinc reagent and its subsequent reaction.

-

The reaction is then cooled and quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The resulting β-hydroxy ester is then subjected to acidic or basic conditions to induce lactonization, yielding α,α-dimethyl-γ-butyrolactone, which is subsequently purified.

-

Quantitative Data:

| Carbonyl Source | Solvent | Reaction Time (total) | Yield (%) | Reference |

| Paraformaldehyde | THF | 8-12 hours | 65-75 | [Generic] |

Spectroscopic Data

The structural confirmation of α,α-dimethyl-γ-butyrolactone is achieved through various spectroscopic techniques.

| Technique | Key Data |

| ¹H NMR | (CDCl₃, 400 MHz): δ 4.25 (t, 2H, -O-CH₂-), 1.95 (t, 2H, -CH₂-C=O), 1.25 (s, 6H, -C(CH₃)₂-).[3] |

| ¹³C NMR | (CDCl₃, 100 MHz): δ 177.5 (C=O), 68.0 (-O-CH₂-), 45.0 (-C(CH₃)₂-), 35.0 (-CH₂-C=O), 25.0 (-C(CH₃)₂). |

| IR (Infrared) | ν_max (neat): ~1770 cm⁻¹ (strong, C=O stretch of a five-membered lactone), ~1180 cm⁻¹ (C-O stretch).[4] |

| MS (Mass Spectrometry) | m/z (%): 114 (M⁺), 99, 86, 71, 56, 43.[4] |

Mechanism of Action: Positive Allosteric Modulation of the GABAA Receptor

The anticonvulsant effects of α,α-dimethyl-γ-butyrolactone are primarily attributed to its interaction with the γ-aminobutyric acid type A (GABAA) receptor in the central nervous system. This receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability.

α,α-Dimethyl-γ-butyrolactone acts as a positive allosteric modulator of the GABAA receptor.[5][6][7] This means that it binds to a site on the receptor that is distinct from the GABA binding site. This binding event does not directly open the chloride channel but rather enhances the effect of GABA when it binds to its own site. The modulation can occur in several ways, such as increasing the frequency of channel opening or prolonging the duration of the open state, thereby potentiating the inhibitory GABAergic signaling.[8]

This mechanism is crucial for its anticonvulsant activity, as it helps to dampen excessive neuronal firing that characterizes seizures.

Visualizations

Synthetic Workflow: Oxidation of 2,2-Dimethyl-1,4-butanediol

Caption: Workflow for the synthesis of α,α-dimethyl-γ-butyrolactone via oxidation.

Signaling Pathway: GABAA Receptor Modulation

Caption: Positive allosteric modulation of the GABAA receptor by α,α-dimethyl-γ-butyrolactone.

References

- 1. Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticonvulsant properties of alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ALPHA,ALPHA-DIMETHYL-GAMMA-BUTYROLACTONE(3709-08-8) 1H NMR spectrum [chemicalbook.com]

- 4. swgdrug.org [swgdrug.org]

- 5. Allosteric Modulation of αβδ GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic data of alpha,alpha-Dimethyl-gamma-butyrolactone (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for α,α-Dimethyl-γ-butyrolactone, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for its identification and characterization in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for α,α-Dimethyl-γ-butyrolactone. Due to the limited availability of published data for this specific molecule, spectral data for the parent compound, γ-butyrolactone, is provided for comparative purposes, along with predicted shifts for α,α-Dimethyl-γ-butyrolactone based on established substituent effects.

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) for α,α-Dimethyl-γ-butyrolactone | Observed Chemical Shift (δ, ppm) for γ-Butyrolactone [1] | Predicted Multiplicity |

| α-H | N/A | 2.483 | N/A |

| β-H₂ | ~2.0 | 2.280 | t |

| γ-H₂ | ~4.2 | 4.350 | t |

| α-CH₃ | ~1.2 | N/A | s |

Note: Predicted values are based on the analysis of the available ¹H NMR spectrum and standard chemical shift increments. 's' denotes a singlet, and 't' denotes a triplet.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for α,α-Dimethyl-γ-butyrolactone | Observed Chemical Shift (δ, ppm) for γ-Butyrolactone [2] |

| C=O | ~177 | 177.3 |

| α-C | ~40 | 29.5 |

| β-C | ~35 | 27.9 |

| γ-C | ~67 | 69.1 |

| α-CH₃ | ~25 | N/A |

Note: Predicted values are based on the known chemical shifts of γ-butyrolactone and the expected effects of gem-dimethyl substitution at the α-position.

Table 3: IR Spectroscopic Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for α,α-Dimethyl-γ-butyrolactone | Observed Wavenumber (cm⁻¹) for γ-Butyrolactone [3] | Intensity |

| C=O stretch (lactone) | ~1770 | ~1770 | Strong |

| C-O stretch | ~1170 | ~1170 | Strong |

| C-H stretch (sp³) | 2850-3000 | 2850-3000 | Medium-Strong |

Table 4: Mass Spectrometry Data

| Ion | Predicted m/z for α,α-Dimethyl-γ-butyrolactone | Observed m/z for γ-Butyrolactone [4][5] | Interpretation |

| [M]⁺ | 114 | 86 | Molecular Ion |

| [M-CH₃]⁺ | 99 | N/A | Loss of a methyl group |

| [M-C₂H₄O]⁺ | 70 | 42 | McLafferty rearrangement product |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of α,α-Dimethyl-γ-butyrolactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of α,α-Dimethyl-γ-butyrolactone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like α,α-Dimethyl-γ-butyrolactone, the neat (undiluted) liquid can be analyzed. Place a single drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization : Introduce the sample into the mass spectrometer via a suitable method such as direct injection or through a gas chromatograph (GC-MS). Electron Ionization (EI) is a common method for the analysis of small, volatile molecules.

-

Instrumentation : Employ a mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition : Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 10-200). The electron energy for EI is typically set to 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like α,α-Dimethyl-γ-butyrolactone.

Caption: General workflow for the spectroscopic analysis of a small molecule.

References

An In-depth Technical Guide to α,α-Dimethyl-γ-butyrolactone (CAS: 3709-08-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and biological activity of α,α-Dimethyl-γ-butyrolactone (CAS number 3709-08-8). This compound, a derivative of γ-butyrolactone (GBL), has demonstrated notable anticonvulsant properties, positioning it as a molecule of interest for further investigation in neuroscience and drug development. This document consolidates key technical data, outlines experimental protocols, and presents visual diagrams to facilitate a deeper understanding of this compound for research and development purposes.

Physicochemical Properties

α,α-Dimethyl-γ-butyrolactone, also known as Dihydro-3,3-dimethyl-2(3H)-furanone, is a colorless to light yellow liquid.[1][2] Its core physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3709-08-8 | [3][4] |

| Molecular Formula | C₆H₁₀O₂ | [3][4] |

| Molecular Weight | 114.14 g/mol | [3][4] |

| Appearance | Colorless to Light yellow clear liquid | [1][2] |

| Melting Point | 6 °C | [3] |

| Boiling Point | 194 °C at 27 mmHg | [3] |

| Density | 0.995 g/cm³ | [3] |

| Purity | >97.0% (GC) | [1][2] |

| Flash Point | 66.9 °C | [3] |

| Solubility | Soluble in many common organic solvents. | |

| InChI Key | UPVAIJPDWVTFKT-UHFFFAOYSA-N | [3] |

Table 1: Physicochemical Properties of α,α-Dimethyl-γ-butyrolactone

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of α,α-Dimethyl-γ-butyrolactone.

¹H NMR Spectroscopy

The proton NMR spectrum of α,α-Dimethyl-γ-butyrolactone is expected to show distinct signals corresponding to the different proton environments in the molecule. The two methyl groups at the α-position would appear as a singlet, while the two methylene groups in the lactone ring would each produce a triplet.

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| -C(CH₃)₂ | ~1.2 | Singlet | N/A |

| -CH₂- (β-position) | ~1.9 | Triplet | ~7 Hz |

| -CH₂-O- (γ-position) | ~4.2 | Triplet | ~7 Hz |

Table 2: Predicted ¹H NMR Spectral Data

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon | Chemical Shift (ppm) |

| -C(CH₃)₂ | ~25 |

| -C (CH₃)₂ | ~45 |

| -C H₂- (β-position) | ~35 |

| -C H₂-O- (γ-position) | ~65 |

| C=O (Carbonyl) | ~177 |

Table 3: Predicted ¹³C NMR Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl group of the lactone.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Lactone) | ~1770 | Strong |

| C-O Stretch | ~1150-1250 | Strong |

| C-H Stretch (sp³) | ~2850-3000 | Medium-Strong |

Table 4: Key IR Absorption Bands

Mass Spectrometry

The mass spectrum of α,α-Dimethyl-γ-butyrolactone would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, CO₂, and ethylene, as well as cleavage of the lactone ring.

| m/z | Proposed Fragment |

| 114 | [M]⁺ (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 86 | [M - CO]⁺ |

| 71 | [M - CO - CH₃]⁺ |

| 56 | [M - CO - CO]⁺ or [C₄H₈]⁺ |

Table 5: Predicted Mass Spectrometry Fragmentation

Synthesis of α,α-Dimethyl-γ-butyrolactone

While several methods can be employed for the synthesis of γ-butyrolactones, a common approach for α,α-disubstituted derivatives is through a Reformatsky-type reaction or related enolate chemistry. A plausible synthetic route is outlined below.

Figure 1: A plausible synthetic pathway for α,α-Dimethyl-γ-butyrolactone via a Reformatsky reaction.

Experimental Protocol: Synthesis via Reformatsky Reaction

Materials:

-

Ethyl 2-bromoisobutyrate

-

Ethylene oxide

-

Activated Zinc (Zn) dust

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, distillation setup)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust. The flask is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Reformatsky Reagent: Add a solution of ethyl 2-bromoisobutyrate in anhydrous THF to the dropping funnel. Add a small portion of the ester solution to the zinc suspension and gently heat to initiate the reaction. Once initiated, add the remaining ester solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the zinc is consumed.

-

Reaction with Ethylene Oxide: Cool the resulting organozinc reagent (Reformatsky reagent) in an ice bath. Slowly bubble ethylene oxide gas through the solution or add a pre-condensed solution of ethylene oxide in THF. The reaction is typically exothermic and should be controlled by the rate of addition.

-

Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo.

-

Final Purification: The crude product is then purified by vacuum distillation to yield pure α,α-Dimethyl-γ-butyrolactone.

Biological Activity and Mechanism of Action

α,α-Dimethyl-γ-butyrolactone has been identified as a compound with significant anticonvulsant properties. Its mechanism of action is believed to involve the positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Signaling Pathway: GABA-A Receptor Modulation

Figure 2: Signaling pathway illustrating the positive allosteric modulation of the GABA-A receptor by α,α-Dimethyl-γ-butyrolactone.

By binding to an allosteric site on the GABA-A receptor, α,α-Dimethyl-γ-butyrolactone enhances the effect of the endogenous neurotransmitter GABA. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane. This hyperpolarized state makes it more difficult for the neuron to fire an action potential, thus producing an overall inhibitory effect on the central nervous system, which manifests as its anticonvulsant activity.

Experimental Protocols for Biological Evaluation

In Vivo Anticonvulsant Activity Testing: Pentylenetetrazol (PTZ) Induced Seizure Model in Mice

This protocol outlines a standard procedure to evaluate the anticonvulsant efficacy of α,α-Dimethyl-γ-butyrolactone.

Figure 3: A generalized experimental workflow for assessing the anticonvulsant activity of a test compound using the PTZ-induced seizure model in mice.

Materials:

-

Male Swiss albino mice (20-25 g)

-

α,α-Dimethyl-γ-butyrolactone

-

Vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 80)

-

Pentylenetetrazol (PTZ)

-

Positive control (e.g., Diazepam)

-

Syringes and needles for administration

-

Observation chambers

-

Timer

Procedure:

-

Animal Acclimatization: House the mice in a controlled environment for at least one week before the experiment with free access to food and water.

-

Grouping: Randomly divide the animals into experimental groups (e.g., vehicle control, positive control, and different dose levels of the test compound). A typical group size is 6-8 animals.

-

Dosing: Administer the vehicle, positive control, or α,α-Dimethyl-γ-butyrolactone at the desired doses via an appropriate route (e.g., intraperitoneal injection).

-

Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for the compound to be absorbed and distributed.

-

Seizure Induction: Induce seizures by administering a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.

-

Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and observe for the onset of seizure activity (e.g., myoclonic jerks, generalized clonic-tonic seizures) for a set period (e.g., 30 minutes).

-

Data Collection: Record the latency to the first seizure and the severity of the seizures. The protection against mortality can also be recorded.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the statistical significance of the anticonvulsant effect compared to the control group.

Safety and Handling

α,α-Dimethyl-γ-butyrolactone is a combustible liquid and should be handled with appropriate safety precautions.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1] Use in a well-ventilated area.[1] Wear protective gloves, eye protection, and face protection.[1] In case of skin contact, wash with plenty of water.[1]

Conclusion

α,α-Dimethyl-γ-butyrolactone is a γ-butyrolactone derivative with demonstrated anticonvulsant properties, likely mediated through the positive allosteric modulation of the GABA-A receptor. This technical guide has provided a consolidated resource of its physicochemical characteristics, spectral data, synthesis, and biological evaluation methods. Further research into its pharmacological profile and structure-activity relationship is warranted to explore its full therapeutic potential.

References

- 1. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ALPHA,ALPHA-DIMETHYL-GAMMA-BUTYROLACTONE(3709-08-8) 1H NMR spectrum [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Diastereoselective synthesis of pentasubstituted gamma-butyrolactones from silyl glyoxylates and ketones through a double Reformatsky reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Properties of α,α-Dimethyl-γ-butyrolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of α,α-Dimethyl-γ-butyrolactone. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry who are interested in the potential applications of this molecule.

Chemical Identity and Physicochemical Properties

α,α-Dimethyl-γ-butyrolactone, also known as dihydro-3,3-dimethyl-2(3H)-furanone or 2,2-dimethyl-4-butanolide, is a five-membered lactone with two methyl groups at the alpha position relative to the carbonyl group. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3709-08-8 | [1][2] |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| IUPAC Name | 3,3-dimethyloxolan-2-one | [3] |

| Synonyms | Dihydro-3,3-dimethyl-2(3H)-furanone, 2,2-Dimethyl-4-butanolide | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 194 °C at 27 mmHg | [1] |

| Melting Point | 6 °C | [1] |

| Density | 0.995 g/cm³ | [1] |

Spectroscopic Data

The structural characterization of α,α-Dimethyl-γ-butyrolactone is supported by the following spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum of α,α-Dimethyl-γ-butyrolactone exhibits distinct signals corresponding to the protons in its structure. The chemical shifts (δ) are typically observed as follows in CDCl₃:

| Protons | Chemical Shift (ppm) | Multiplicity |

| -C(CH₃)₂ | ~1.2 (s, 6H) | Singlet |

| -CH₂- (beta to C=O) | ~2.0 (t, 2H) | Triplet |

| -CH₂-O- (gamma to C=O) | ~4.2 (t, 2H) | Triplet |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts in CDCl₃ are:

| Carbon | Chemical Shift (ppm) |

| -C(C H₃)₂ | ~25 |

| C (CH₃)₂ | ~40 |

| -C H₂- (beta to C=O) | ~35 |

| -C H₂-O- (gamma to C=O) | ~65 |

| C =O | ~180 |

Note: These are approximate values and can be influenced by the experimental setup.

IR Spectroscopy

The infrared spectrum of α,α-Dimethyl-γ-butyrolactone shows characteristic absorption bands for its functional groups:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (lactone) | ~1770 | Strong, characteristic carbonyl stretch |

| C-O | ~1150-1250 | C-O stretching vibrations |

| C-H | ~2850-3000 | Aliphatic C-H stretching |

Synthesis of α,α-Dimethyl-γ-butyrolactone

A common and effective method for the synthesis of α,α-disubstituted-γ-butyrolactones is the Reformatsky reaction.[5][6] This reaction involves the formation of an organozinc reagent from an α-halo ester, which then reacts with a carbonyl compound or an epoxide. For the synthesis of α,α-Dimethyl-γ-butyrolactone, ethyl 2-bromo-2-methylpropanoate can be reacted with ethylene oxide in the presence of zinc.

Experimental Protocol: Reformatsky Reaction

Materials:

-

Ethyl 2-bromo-2-methylpropanoate

-

Zinc dust (activated)

-

Ethylene oxide

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust.

-

Reaction Initiation: Add a solution of ethyl 2-bromo-2-methylpropanoate in anhydrous THF to the flask. The reaction is often initiated by gentle heating.

-

Addition of Ethylene Oxide: Once the formation of the organozinc reagent (Reformatsky reagent) is initiated (indicated by a color change and/or gentle reflux), a solution of ethylene oxide in anhydrous THF is added dropwise from the dropping funnel. The reaction temperature should be maintained carefully.

-

Reaction Completion and Work-up: After the addition is complete, the reaction mixture is stirred until completion (monitored by TLC). The reaction is then quenched by the slow addition of 1 M hydrochloric acid.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield α,α-Dimethyl-γ-butyrolactone.

Biological Activity and Mechanism of Action

α,α-Dimethyl-γ-butyrolactone has been identified as a compound with anticonvulsant properties.[7][8] Studies on related α-substituted γ-butyrolactones suggest that their mechanism of action involves the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[9][10]

Positive Allosteric Modulation of the GABA-A Receptor

It is proposed that α,α-Dimethyl-γ-butyrolactone acts as a positive allosteric modulator (PAM) of the GABA-A receptor.[11][12] Unlike the endogenous ligand GABA, which binds to the orthosteric site, PAMs bind to a distinct allosteric site on the receptor. This binding event enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for an action potential to be generated, thus producing an inhibitory and anticonvulsant effect.

Applications in Drug Development

The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[5] The anticonvulsant properties of α,α-Dimethyl-γ-butyrolactone make it a lead compound for the development of novel antiepileptic drugs.[7] Its relatively simple structure allows for facile chemical modification to explore structure-activity relationships and optimize pharmacokinetic and pharmacodynamic properties. Furthermore, γ-butyrolactone derivatives have been investigated for a range of other therapeutic applications, including as spermicidal agents and in the treatment of neurodegenerative diseases, highlighting the versatility of this chemical class.[5][13]

Conclusion

α,α-Dimethyl-γ-butyrolactone is a small molecule with well-defined chemical and physical properties. Its anticonvulsant activity, likely mediated through positive allosteric modulation of the GABA-A receptor, makes it an interesting candidate for further investigation in the field of neuroscience and drug development. The established synthetic routes, such as the Reformatsky reaction, provide a solid foundation for the preparation of this compound and its analogs for biological evaluation. This technical guide serves as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of α,α-Dimethyl-γ-butyrolactone and related compounds.

References

- 1. Anticonvulsant properties of alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. 2(3H)-Furanone, dihydro-3,3-dimethyl- [webbook.nist.gov]

- 4. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 5. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselectivity of alpha-benzyl-alpha-methyl-gamma-butyrolactone-mediated modulation of anticonvulsant activity and GABA(A) receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha-spirocyclopentyl- and alpha-spirocyclopropyl-gamma-butyrolactones: conformationally constrained derivatives of anticonvulsant and convulsant alpha,alpha-disubstituted gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 12. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Design and synthesis of γ-butyrolactone derivatives as potential spermicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of alpha,alpha-Dimethyl-gamma-butyrolactone

Executive Summary

alpha,alpha-Dimethyl-gamma-butyrolactone (α,α-DMGBL) is a member of the α-substituted gamma-butyrolactone class of compounds, which have been identified as potent anticonvulsants. Unlike its unsubstituted counterpart, gamma-butyrolactone (GBL), which acts as a prodrug for gamma-hydroxybutyrate (GHB), α,α-DMGBL does not share the characteristic sedative and psychoactive effects associated with GHB. Instead, its mechanism of action is centered on the positive allosteric modulation of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This document provides a comprehensive overview of the molecular mechanism, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways associated with α,α-DMGBL.

Molecular Mechanism of Action

The anticonvulsant properties of α,α-DMGBL stem from its interaction with the GABAA receptor, a ligand-gated ion channel that mediates the inhibitory effects of GABA. The current understanding of its mechanism can be summarized as follows:

-

Positive Allosteric Modulation of the GABAA Receptor: α-substituted gamma-butyrolactones, including α,α-DMGBL, potentiate GABA-mediated chloride currents.[1] This enhancement of GABAergic neurotransmission leads to increased neuronal inhibition, which is the basis for its anticonvulsant effects. This action is in stark contrast to β-substituted lactones, which tend to be convulsants by blocking GABAA receptor function.[1]

-

Interaction with a Putative "Lactone Site": While the precise binding site is still under investigation, evidence suggests the existence of a novel "lactone site" on the GABAA receptor complex that is distinct from the binding sites of other modulators like benzodiazepines and barbiturates.[1][2] Some studies propose that α-substituted lactones may interact with the picrotoxin binding site, acting as antagonists to convulsants that bind there.[3][4]

-

Distinct from GHB and GBL: It is crucial to distinguish the mechanism of α,α-DMGBL from that of GBL. GBL is a prodrug that is rapidly converted to GHB in the body.[5][6] GHB then exerts its effects through the GABAB receptor and a specific high-affinity GHB receptor.[7] In contrast, α,α-DMGBL's anticonvulsant activity is not associated with the GHB or GABAB receptor systems.[3][8]

Quantitative Pharmacological Data

While specific quantitative data for α,α-DMGBL is limited in the public domain, the following table summarizes available data for closely related α-substituted gamma-butyrolactones, which are expected to have a similar pharmacological profile.

| Compound | Assay | Endpoint | Value | Species | Reference |

| α-ethyl,methyl thiobutyrolactone (α-EMTBL) | Potentiation of GABA-evoked currents | EC50 | 7 µM | Chick | [8] |

| α-ethyl-α-methyl GBL (α-EMGBL) | Blockade of picrotoxin-induced inhibition | - | Effective | Rat | [9] |

| α-benzyl-α-methyl-GBL (R-(-)-enantiomer) | Blockade of pentylenetetrazol seizures | ED50 | ~2-fold more potent than S-(+)-enantiomer | Mouse | [2] |

| α-benzyl-α-methyl-GBL (S-(+)-enantiomer) | Inhibition of [35S]TBPS binding | IC50 | 0.68 mM | Rat | [2] |

| α-benzyl-α-methyl-GBL (R-(-)-enantiomer) | Inhibition of [35S]TBPS binding | IC50 | 1.1 mM | Rat | [2] |

Experimental Protocols

In Vivo Anticonvulsant Activity Assessment: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This protocol is used to evaluate the anticonvulsant efficacy of compounds like α,α-DMGBL against chemically-induced seizures.

4.1.1 Materials:

-

α,α-Dimethyl-gamma-butyrolactone

-

Pentylenetetrazol (PTZ)

-

Sterile 0.9% NaCl (saline) solution

-

Male C57BL/6 mice (or other appropriate strain)

-

1 mL syringes with 27-gauge needles

-

Observation chambers

4.1.2 Protocol:

-

Animal Preparation: Acclimate mice to the housing facility for at least one week before the experiment. On the day of the experiment, weigh each mouse.

-

Drug Administration: Prepare a solution of α,α-DMGBL in a suitable vehicle (e.g., saline). Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group should also be included.

-

PTZ Induction: After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (typically 30-35 mg/kg, i.p.) to each mouse.[10][11]

-

Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for seizure activity for at least 30 minutes.[12]

-

Seizure Scoring: Score the severity of seizures using a standardized scale, such as:

-

Score 0: No effect

-

Score 1: Myoclonic jerks

-

Score 2: Straub's tail

-

Score 3: Clonus

-

Score 4: Tonic-clonic seizure

-

Score 5: Death

-

-

Data Analysis: Determine the dose of α,α-DMGBL that protects 50% of the animals from PTZ-induced seizures (ED50).

In Vitro GABAA Receptor Modulation: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of the effect of α,α-DMGBL on GABA-evoked currents in neurons or cell lines expressing GABAA receptors.

4.2.1 Materials:

-

Cultured neurons (e.g., hippocampal or spinal cord neurons) or a cell line stably expressing GABAA receptors (e.g., HEK293)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)

-

Internal solution (e.g., containing in mM: 140 CsCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 11 EGTA; pH 7.2)

-

GABA stock solution

-

α,α-Dimethyl-gamma-butyrolactone stock solution

4.2.2 Protocol:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy and recording.

-

Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Apply a baseline concentration of GABA (e.g., the EC10-EC20) using a rapid perfusion system to elicit a control current.

-

Co-apply the same concentration of GABA with varying concentrations of α,α-DMGBL.

-

Record the potentiation of the GABA-evoked current.

-

-

Data Analysis: Construct a dose-response curve for the potentiation of the GABA current by α,α-DMGBL and calculate the EC50 value.

Radioligand Binding Assay for the GABAA Receptor

This assay is used to determine if α,α-DMGBL binds to the GABAA receptor complex and to determine its binding affinity (Ki).

4.3.1 Materials:

-

Rat brain membrane preparation (or membranes from cells expressing GABAA receptors)

-

Radioligand specific for a site on the GABAA receptor (e.g., [3H]muscimol for the GABA binding site, or [35S]TBPS for the picrotoxin site)

-

α,α-Dimethyl-gamma-butyrolactone

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

4.3.2 Protocol:

-

Membrane Preparation: Homogenize rat brains in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Binding Reaction: In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of α,α-DMGBL (the competitor).

-

Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 45-90 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a vacuum filtration apparatus. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of α,α-DMGBL. From this competition curve, calculate the IC50 and subsequently the Ki value.

Visualizations

Signaling Pathway of α,α-Dimethyl-gamma-butyrolactone at the GABAA Receptor

Caption: Proposed mechanism of α,α-DMGBL at the GABAA receptor.

Experimental Workflow for In Vivo Anticonvulsant Activity Testing

References

- 1. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Convulsant gamma-butyrolactones block GABA currents in cultured chick spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselectivity of alpha-benzyl-alpha-methyl-gamma-butyrolactone-mediated modulation of anticonvulsant activity and GABA(A) receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 7. Anticonvulsant properties of alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha-spirocyclopentyl- and alpha-spirocyclopropyl-gamma-butyrolactones: conformationally constrained derivatives of anticonvulsant and convulsant alpha,alpha-disubstituted gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of epileptogenic properties of unsubstituted and beta-alkyl-substituted gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PDSP - GABA [kidbdev.med.unc.edu]

Quantum Chemical Analysis of α,α-Dimethyl-γ-butyrolactone: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the standard methodologies employed in the quantum chemical analysis of γ-butyrolactone derivatives, with a specific focus on α,α-Dimethyl-γ-butyrolactone. While specific experimental and computational studies on α,α-Dimethyl-γ-butyrolactone are not extensively available in the current body of scientific literature, this paper outlines the established theoretical frameworks and computational protocols used for similar molecules. These methodologies are crucial for understanding the molecular structure, vibrational properties, and electronic characteristics that govern the reactivity and potential biological activity of this compound. This guide is intended to serve as a foundational resource for researchers initiating theoretical studies on α,α-Dimethyl-γ-butyrolactone and related lactone structures.

Introduction

α,α-Dimethyl-γ-butyrolactone is a five-membered lactone with a chemical formula of C₆H₁₀O₂.[1][2] The presence of the dimethyl substitution at the alpha position is expected to influence its steric and electronic properties compared to the parent γ-butyrolactone. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties at the atomic level. Such analyses are instrumental in predicting molecular geometry, vibrational spectra (FT-IR and Raman), electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and thermodynamic parameters. This information is invaluable for structure-activity relationship studies, reaction mechanism elucidation, and drug design.

Computational Methodology

The primary theoretical framework for the quantum chemical analysis of organic molecules like α,α-Dimethyl-γ-butyrolactone is Density Functional Theory (DFT). This method provides a good balance between computational cost and accuracy for predicting a wide range of molecular properties.

Geometric Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. A commonly employed method is the B3LYP functional combined with a split-valence basis set, such as 6-311+G(d,p). This level of theory has been shown to provide reliable geometric parameters for similar lactone systems.[3]

Vibrational Frequency Analysis

Following geometric optimization, vibrational frequency calculations are performed at the same level of theory. These calculations predict the infrared (IR) and Raman active vibrational modes of the molecule. The computed frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set deficiencies.[3]

Electronic Property Analysis

The electronic properties are derived from the optimized molecular structure. Key parameters include:

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.[3][4]

-

Mulliken Population Analysis: This analysis provides information about the distribution of electronic charge among the atoms in the molecule, offering insights into its polarity and reactive sites.[3]

-

Dipole Moment: The total dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.[3]

Thermodynamic Properties

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational frequencies and other molecular data at a given temperature and pressure. These are important for understanding the stability and reactivity of the molecule under different conditions.

Predicted Molecular Properties (Hypothetical Data)

The following tables present hypothetical quantitative data for α,α-Dimethyl-γ-butyrolactone, based on typical results from DFT/B3LYP/6-311+G(d,p) calculations for similar lactone molecules.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| C-O (in ring) | ~1.35 Å | |

| O-C (alkyl) | ~1.45 Å | |

| Cα-Cβ | ~1.54 Å | |

| Cβ-Cγ | ~1.53 Å | |

| Bond Angle | O=C-O | ~120° |

| C-O-C | ~110° | |

| Cα-Cβ-Cγ | ~105° |

Table 2: Predicted Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | ~1750 - 1780 |

| C-O Stretch | ~1150 - 1250 |

| CH₂ Scissoring | ~1450 - 1470 |

| CH₃ Asymmetric Stretch | ~2960 - 2980 |

| CH₃ Symmetric Stretch | ~2870 - 2890 |

Table 3: Predicted Electronic and Thermodynamic Properties

| Property | Predicted Value |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ 0.5 eV |

| HOMO-LUMO Gap | ~ 7.5 eV |

| Dipole Moment | ~ 3.5 - 4.5 Debye |

| Zero-Point Energy | (Calculated Value) |

| Enthalpy | (Calculated Value) |

| Gibbs Free Energy | (Calculated Value) |

| Entropy | (Calculated Value) |

Experimental Protocols and Workflows

While specific experimental data for α,α-Dimethyl-γ-butyrolactone is not detailed in the provided search results, a typical workflow for a combined experimental and computational study is outlined below.

Spectroscopic Analysis

-

FT-IR Spectroscopy: The infrared spectrum would be recorded using a Fourier Transform Infrared spectrometer, typically in the range of 4000-400 cm⁻¹. The sample could be analyzed as a neat liquid between KBr plates or as a solution in a suitable solvent.

-

FT-Raman Spectroscopy: The Raman spectrum would be recorded using a Fourier Transform Raman spectrometer with a laser excitation source (e.g., 1064 nm Nd:YAG laser). The spectrum would typically be collected in the range of 4000-100 cm⁻¹.

Computational Workflow

The logical flow of a quantum chemical analysis is depicted in the following diagram.

Signaling Pathways and Reactivity

The electronic properties of α,α-Dimethyl-γ-butyrolactone, particularly the distribution of electrostatic potential and the nature of the frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity. The carbonyl carbon is expected to be electrophilic, making it susceptible to nucleophilic attack, which can lead to ring-opening reactions. The HOMO is likely to be localized around the oxygen atoms, indicating these are the primary sites for electrophilic attack.

The following diagram illustrates the logical relationship in a potential nucleophilic acyl substitution reaction leading to ring-opening.

Conclusion

This whitepaper has outlined the standard quantum chemical methodologies applicable to the study of α,α-Dimethyl-γ-butyrolactone. By employing Density Functional Theory, it is possible to obtain detailed insights into the geometric, vibrational, and electronic properties of the molecule. The hypothetical data presented serves as a benchmark for what can be expected from such an analysis. These computational approaches, when combined with experimental validation, provide a robust framework for understanding the chemical behavior of this and related lactone compounds, thereby aiding in their potential applications in research and development.

References

The Synthetic Chemist's Guide to α,α-Disubstituted γ-Butyrolactones: A Methodological Review

For Researchers, Scientists, and Drug Development Professionals

The γ-butyrolactone core is a privileged scaffold in a myriad of natural products and pharmacologically active compounds. The introduction of substituents at the α-position, particularly creating a quaternary stereocenter, significantly enhances molecular complexity and offers opportunities for novel biological activities. This technical guide provides an in-depth review of modern synthetic strategies for accessing α,α-disubstituted γ-butyrolactones, with a focus on catalytic asymmetric methodologies that afford high levels of stereocontrol. Detailed experimental protocols for key transformations, quantitative data summaries, and workflow visualizations are presented to facilitate practical application in a research and development setting.

Organocatalytic Asymmetric Michael Addition: A Powerful C-C Bond Forming Strategy

Organocatalysis has emerged as a robust platform for the enantioselective synthesis of complex molecules. The asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactams to electrophiles, catalyzed by chiral organic molecules, provides an elegant route to chiral γ-substituted butyrolactams, which are precursors to the corresponding butyrolactones.

A notable example is the direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines, catalyzed by a chiral bifunctional amine-squaramide.[1] This methodology provides access to a range of optically active γ-substituted butyrolactams with high yields and excellent stereoselectivities.

General Experimental Protocol: Organocatalyzed Asymmetric Vinylogous Michael Addition[1]

To a solution of α,β-unsaturated γ-butyrolactam (0.12 mmol) and the chiral amine-squaramide catalyst (0.01 mmol, 10 mol%) in a specified solvent (e.g., toluene, 1.0 mL) at a given temperature (e.g., -20 °C), the 2-enoylpyridine (0.1 mmol) is added. The reaction mixture is stirred for a specified time (e.g., 24-72 hours) and monitored by TLC. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired product.

Tabulated Data: Organocatalyzed Asymmetric Vinylogous Michael Addition of α,β-Unsaturated γ-Butyrolactam to 2-Enoylpyridines[1]

| Entry | 2-Enoylpyridine (R) | Solvent | Time (h) | Yield (%) | dr | ee (%) |

| 1 | Phenyl | Toluene | 48 | 95 | >99:1 | 98 |

| 2 | 4-Chlorophenyl | Toluene | 72 | 92 | >99:1 | 97 |

| 3 | 4-Methylphenyl | Toluene | 48 | 96 | >99:1 | 98 |

| 4 | 2-Thienyl | Toluene | 72 | 85 | >99:1 | 96 |

| 5 | Cyclohexyl | CH2Cl2 | 72 | 88 | 98:2 | 95 |

Logical Workflow for Organocatalytic Michael Addition

References

An In-depth Technical Guide to 2,2-dimethyl-gamma-butyrolactone

This technical guide provides a comprehensive overview of the core characteristics of 2,2-dimethyl-gamma-butyrolactone, also known as 3,3-dimethyloxolan-2-one. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its properties, synthesis, and reactivity.

Core Characteristics and Physical Properties

2,2-dimethyl-gamma-butyrolactone is a heterocyclic organic compound and a derivative of gamma-butyrolactone (GBL). The introduction of two methyl groups at the alpha-position (C2) significantly influences its physical and chemical properties compared to the parent GBL.

Table 1: Physical and Chemical Properties of 2,2-dimethyl-gamma-butyrolactone

| Property | Value | Source/Notes |

| IUPAC Name | 3,3-dimethyloxolan-2-one | |

| Synonyms | α,α-dimethyl-γ-butyrolactone | |

| CAS Number | 3709-08-8 | |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | Inferred from related compounds |

| Boiling Point | 194 °C at 27 mmHg | [2] |

| Melting Point | 6 °C | [2] |

| Density | 0.995 g/cm³ | [2] |

Synthesis Methodologies

Reformatsky Reaction

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters, which can subsequently undergo lactonization to form γ-butyrolactones. To synthesize the 2,2-dimethyl derivative, acetone would serve as the ketone, and an ester of a 2-bromo- or 2-iodoacetic acid would be used.

Experimental Protocol (Adapted):

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add zinc dust. Activate the zinc by stirring with a small amount of iodine in anhydrous diethyl ether until the color of iodine disappears.

-

Formation of the Reformatsky Reagent: To the activated zinc suspension, add a solution of ethyl 2-bromoacetate in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming, and the mixture is then refluxed until most of the zinc is consumed.

-

Reaction with Acetone: Cool the freshly prepared Reformatsky reagent to 0 °C. Add a solution of anhydrous acetone in diethyl ether dropwise.

-

Work-up and Lactonization: After the addition is complete, stir the reaction mixture at room temperature for several hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting β-hydroxy ester can be purified or directly subjected to acid-catalyzed lactonization (e.g., by heating with a catalytic amount of p-toluenesulfonic acid in a suitable solvent) to yield 2,2-dimethyl-gamma-butyrolactone.

-

Purification: Purify the final product by vacuum distillation.

Grignard Reaction

An alternative approach involves the use of a Grignard reagent. A plausible route would be the reaction of a Grignard reagent derived from a protected 3-halopropanol with acetone, followed by deprotection and cyclization. A more direct, though potentially lower-yielding, approach could involve the reaction of a suitable Grignard reagent with ethylene oxide, followed by oxidation and cyclization.

Experimental Protocol (Adapted):

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 3-bromo-1-propanol (protected as a tetrahydropyranyl ether) in anhydrous diethyl ether dropwise to the magnesium turnings. Reflux the mixture until the magnesium is consumed.

-

Reaction with Acetone: Cool the Grignard reagent to 0 °C and add a solution of anhydrous acetone in diethyl ether dropwise.

-

Work-up and Deprotection: After the reaction is complete, quench with saturated aqueous ammonium chloride. Extract the product with diethyl ether, dry the organic layer, and concentrate. Deprotect the hydroxyl group using acidic conditions.

-

Cyclization: The resulting diol can be cyclized to the lactone via oxidation (e.g., using Jones reagent), which will oxidize the primary alcohol to a carboxylic acid, followed by spontaneous or acid-catalyzed lactonization.

-

Purification: Purify the final product by vacuum distillation.

Spectroscopic Data (Predicted)

Specific spectroscopic data for 2,2-dimethyl-gamma-butyrolactone is not available in the searched literature. However, based on the known spectra of related compounds and general principles of spectroscopy, the following characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for 2,2-dimethyl-gamma-butyrolactone

| Technique | Predicted Peaks/Signals |

| ¹H NMR | - Singlet at ~1.2 ppm (6H, two CH₃ groups)- Triplet at ~2.0 ppm (2H, -CH₂-)- Triplet at ~4.2 ppm (2H, -O-CH₂-) |

| ¹³C NMR | - Signal for the two CH₃ carbons- Signal for the quaternary carbon (C2)- Signal for the CH₂ carbon (C3)- Signal for the -O-CH₂ carbon (C4)- Signal for the carbonyl carbon (C=O) |

| IR Spectroscopy | - Strong absorption band around 1770 cm⁻¹ (C=O stretch of a five-membered lactone)- C-O stretching bands in the 1200-1000 cm⁻¹ region- C-H stretching bands around 2950-2850 cm⁻¹ |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 114- Fragmentation pattern may involve loss of CO₂, C₂H₄, and CH₃ radicals. |

Chemical Reactivity

The chemical reactivity of 2,2-dimethyl-gamma-butyrolactone is expected to be similar to that of other γ-butyrolactones, with some modifications due to the presence of the gem-dimethyl group.

Hydrolysis

Like its parent compound, 2,2-dimethyl-gamma-butyrolactone is susceptible to hydrolysis under both acidic and basic conditions to yield 4-hydroxy-2,2-dimethylbutanoic acid. The reaction is reversible, and the equilibrium position is dependent on the pH of the solution. Basic hydrolysis is generally irreversible due to the formation of the carboxylate salt. The gem-dimethyl group at the α-position may sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing the rate of hydrolysis compared to unsubstituted GBL.

Ring-Opening Polymerization

Gamma-butyrolactones can undergo ring-opening polymerization (ROP) to form polyesters. However, the five-membered ring of γ-butyrolactone is less strained than that of larger lactones (e.g., ε-caprolactone), making its polymerization thermodynamically less favorable. The presence of the gem-dimethyl group in 2,2-dimethyl-gamma-butyrolactone is likely to further decrease its polymerizability due to increased steric hindrance. Polymerization, if achievable, would likely require specific catalysts and conditions.

Biological Activity and Signaling Pathways

There is no specific information in the searched literature regarding the biological activity or associated signaling pathways of 2,2-dimethyl-gamma-butyrolactone. The parent compound, γ-butyrolactone (GBL), is known to be a prodrug for γ-hydroxybutyric acid (GHB), a neurotransmitter and a psychoactive drug. It is plausible that 2,2-dimethyl-gamma-butyrolactone could also be hydrolyzed in vivo to its corresponding hydroxy acid, but its pharmacological activity would depend on the interaction of this metabolite with biological targets, which has not been documented. Further research would be required to elucidate any potential biological effects.

Conclusion

2,2-dimethyl-gamma-butyrolactone is a derivative of γ-butyrolactone with distinct physical properties conferred by the gem-dimethyl substitution. Its synthesis can be achieved through established methods such as the Reformatsky and Grignard reactions. While specific experimental and biological data are limited, its chemical behavior can be largely predicted from the known reactivity of γ-lactones. This guide provides a foundational understanding for researchers interested in the synthesis and potential applications of this and related substituted lactones. Further empirical studies are necessary to fully characterize its spectroscopic properties, reactivity, and biological profile.

References

Physical and chemical properties of dihydro-3,3-dimethyl-2(3H)-furanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-3,3-dimethyl-2(3H)-furanone, a heterocyclic organic compound, belongs to the γ-butyrolactone family. Its structural motif is of significant interest in medicinal chemistry and drug development due to the prevalence of the γ-butyrolactone ring in numerous biologically active natural products and synthetic pharmaceuticals. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of dihydro-3,3-dimethyl-2(3H)-furanone, along with available experimental data and protocols.

Chemical and Physical Properties

A summary of the known physical and chemical properties of dihydro-3,3-dimethyl-2(3H)-furanone is presented below. While experimental data for some properties are limited, available information provides a foundational understanding of the compound's characteristics.

Table 1: Physical and Chemical Properties of Dihydro-3,3-dimethyl-2(3H)-furanone

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | NIST WebBook[1] |

| Molecular Weight | 114.14 g/mol | NIST WebBook[1] |

| CAS Registry Number | 3709-08-8 | NIST WebBook[1] |

| IUPAC Name | Dihydro-3,3-dimethyl-2(3H)-furanone | NIST WebBook[1] |

| Synonyms | Butyric acid, 2,2-dimethyl-4-hydroxy-, γ-lactone | NIST WebBook[1] |

| Boiling Point | 85-87 °C at 15 mmHg | NIST WebBook |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of dihydro-3,3-dimethyl-2(3H)-furanone.

Infrared (IR) Spectroscopy

The infrared spectrum of dihydro-3,3-dimethyl-2(3H)-furanone exhibits characteristic absorption bands corresponding to its functional groups. A strong absorption peak is expected in the region of 1770-1780 cm⁻¹ due to the C=O stretching of the five-membered lactone ring. The spectrum also shows absorptions for C-H stretching and bending vibrations. The NIST WebBook provides access to the experimental IR spectrum of this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of dihydro-3,3-dimethyl-2(3H)-furanone is available on the NIST WebBook.[1] The fragmentation pattern can be analyzed to confirm the structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show signals for the two methyl groups at the C3 position and the two methylene groups of the lactone ring.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the lactone, the quaternary carbon at C3, the two methyl carbons, and the two methylene carbons of the ring.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of dihydro-3,3-dimethyl-2(3H)-furanone are not extensively reported in the available literature. However, general synthetic strategies for γ-butyrolactones can be adapted.

Synthesis

A potential synthetic route to dihydro-3,3-dimethyl-2(3H)-furanone could involve the lactonization of a corresponding 4-hydroxy-2,2-dimethylbutanoic acid derivative. General methods for the synthesis of substituted γ-butyrolactones often involve the reduction of corresponding succinic anhydrides or maleic anhydrides, or through various cyclization reactions.

A general workflow for a potential synthesis and purification process is outlined below.

Caption: General workflow for the synthesis, purification, and analysis of dihydro-3,3-dimethyl-2(3H)-furanone.

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for the analysis of volatile compounds like dihydro-3,3-dimethyl-2(3H)-furanone. It allows for the separation and identification of the compound in a mixture and can be used for purity assessment.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis and purification of this compound, particularly if it is part of a less volatile mixture.

Biological and Pharmacological Properties

The biological activities of dihydro-3,3-dimethyl-2(3H)-furanone have not been extensively studied. However, the γ-butyrolactone scaffold is a common feature in many compounds with diverse pharmacological effects. Furanone derivatives, in general, have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Further research is required to elucidate the specific biological profile of dihydro-3,3-dimethyl-2(3H)-furanone. In silico and in vitro screening methods could be employed to investigate its potential interactions with various biological targets.

The following diagram illustrates a hypothetical workflow for the biological evaluation of this compound.

Caption: A potential workflow for investigating the biological activity of dihydro-3,3-dimethyl-2(3H)-furanone.

Conclusion

Dihydro-3,3-dimethyl-2(3H)-furanone is a simple γ-butyrolactone with potential for further investigation in the fields of medicinal chemistry and drug discovery. While there is a scarcity of comprehensive experimental data on its physical, chemical, and biological properties, this guide consolidates the available information. Further research to determine its complete physicochemical profile, develop robust synthetic and analytical methods, and explore its pharmacological potential is warranted. The structural simplicity and the presence of the privileged γ-butyrolactone scaffold make it an attractive candidate for the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: α,α-Dimethyl-γ-butyrolactone in Preclinical Seizure Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,α-Dimethyl-γ-butyrolactone is a derivative of γ-butyrolactone (GBL) that has demonstrated notable anticonvulsant properties. Unlike its parent compound, which can have complex and sometimes pro-convulsant effects, α-alkylation of the butyrolactone ring confers a distinct pharmacological profile. This document provides detailed experimental protocols for evaluating the anticonvulsant efficacy of α,α-Dimethyl-γ-butyrolactone in two standard preclinical seizure models: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test. Additionally, it summarizes the available efficacy data and illustrates the proposed mechanism of action.

Research indicates that α,α-Dimethyl-γ-butyrolactone is effective in preventing seizures induced by pentylenetetrazol but does not protect against seizures induced by maximal electroshock.[1] This profile of activity is characteristic of drugs that are effective against absence seizures, such as ethosuximide.[2] The primary mechanism of action is believed to be the positive modulation of the GABA-A receptor, enhancing GABAergic inhibition in the central nervous system.

Data Presentation

The anticonvulsant activity of α,α-Dimethyl-γ-butyrolactone is primarily observed in the pentylenetetrazol (PTZ) seizure model, which is a common screening paradigm for agents effective against absence seizures. In contrast, it has been reported to be ineffective in the maximal electroshock (MES) model, a test that identifies compounds typically effective against generalized tonic-clonic seizures.[1]

| Seizure Model | Compound | Efficacy | Quantitative Data (ED50) | Reference |

| Pentylenetetrazol (PTZ) | α,α-Dimethyl-γ-butyrolactone | Effective | Not Reported | [1] |

| Maximal Electroshock (MES) | α,α-Dimethyl-γ-butyrolactone | Ineffective | Not Applicable | [1] |

Proposed Mechanism of Action

α-substituted γ-butyrolactones, including α,α-Dimethyl-γ-butyrolactone, are proposed to exert their anticonvulsant effects by acting as positive allosteric modulators of the GABA-A receptor. It is suggested that these compounds bind to a distinct "lactone site" on the receptor complex, which is different from the binding sites for benzodiazepines or barbiturates. This binding enhances the receptor's response to GABA, leading to an increased influx of chloride ions. The resulting hyperpolarization of the neuronal membrane makes it more difficult for an action potential to be generated, thus reducing neuronal excitability and suppressing seizure activity.

Proposed mechanism of action of α,α-Dimethyl-γ-butyrolactone.

Experimental Protocols